1H-thieno[3,2-d]pyrimidine-2,4-dione
CAS No.: 16233-51-5
Cat. No.: VC21081866
Molecular Formula: C6H4N2O2S
Molecular Weight: 168.18 g/mol
* For research use only. Not for human or veterinary use.
![1H-thieno[3,2-d]pyrimidine-2,4-dione - 16233-51-5](/images/no_structure.jpg)
CAS No. | 16233-51-5 |
---|---|
Molecular Formula | C6H4N2O2S |
Molecular Weight | 168.18 g/mol |
IUPAC Name | 1H-thieno[3,2-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |
Standard InChI Key | QAFVXBQPQCSSLI-UHFFFAOYSA-N |
SMILES | C1=CSC2=C1NC(=O)NC2=O |
Canonical SMILES | C1=CSC2=C1NC(=O)NC2=O |
Chemical Structure and Properties
1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 16233-51-5) is a heterocyclic compound belonging to the thienopyrimidine family. Its structure features a thiophene ring fused with a pyrimidine-2,4-dione moiety, creating a bicyclic system structurally related to purines, which are essential components of nucleic acids.
Structural Characteristics
The compound consists of a thiophene ring fused with a pyrimidine ring that contains two carbonyl groups at positions 2 and 4, with the sulfur atom of the thiophene ring positioned at the fusion point. This arrangement creates a planar molecule with specific electronic distribution that contributes to its biological activity.
Physical and Chemical Properties
The key physical and chemical properties of 1H-thieno[3,2-d]pyrimidine-2,4-dione are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C6H4N2O2S |
Molecular Weight | 168.18 g/mol |
IUPAC Name | 1H-thieno[3,2-d]pyrimidine-2,4-dione |
CAS Number | 16233-51-5 |
Canonical SMILES | C1=CSC2=C1NC(=O)NC2=O |
InChI Key | QAFVXBQPQCSSLI-UHFFFAOYSA-N |
The compound exhibits characteristic properties of heterocyclic compounds containing both sulfur and nitrogen atoms. Its fused ring system provides a unique electronic distribution that influences its reactivity and biological interactions.
Synthetic Routes and Methodologies
Various synthetic approaches have been developed for the preparation of 1H-thieno[3,2-d]pyrimidine-2,4-dione, with most methods involving multi-step processes centered around the formation of the thiophene ring followed by cyclization to complete the pyrimidine portion.
Common Synthetic Strategies
The synthesis of 1H-thieno[3,2-d]pyrimidine-2,4-dione typically employs one of several key strategies:
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Gewald reaction followed by cyclization and decarboxylation steps
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Chloroacetylation methods followed by further transformations
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Ring-closing methodologies from appropriately substituted precursors
Each method offers distinct advantages in terms of yield, purity, and scalability, making them suitable for different research or production contexts.
Laboratory and Industrial Synthesis
Laboratory synthesis often focuses on small-scale production with high purity, while industrial methods prioritize scalability, efficiency, and cost-effectiveness. Industrial production may involve optimized reaction conditions, continuous flow reactors, and modified processes to enhance yield and reduce waste.
The typical synthetic approaches are summarized in the following table:
Synthetic Method | Key Steps | Advantages | Challenges |
---|---|---|---|
Gewald Reaction | Condensation of ketones/aldehydes with activated nitriles, followed by cyclization | Versatile, high yields | Multiple steps, purification |
Chloroacetylation | Initial functionalization with chloroacetyl groups before further transformations | Direct approach | Handling of reactive intermediates |
Ring-closing methods | Formation of appropriately substituted thiophenes followed by pyrimidine ring closure | Control over substitution patterns | Requires precise reaction control |
Chemical Reactivity and Modifications
Understanding the reactivity of 1H-thieno[3,2-d]pyrimidine-2,4-dione is crucial for developing derivatives with enhanced biological properties or optimized physicochemical characteristics.
Common Reaction Types
The compound undergoes several types of chemical reactions that enable structural modifications:
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Oxidation reactions that introduce oxygen-containing functional groups
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Reduction reactions that remove oxygen-containing groups or introduce hydrogen atoms
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Substitution reactions that enable the replacement of hydrogen atoms with various functional groups
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N-alkylation reactions at the nitrogen positions of the pyrimidine ring
These reactions provide access to a wide range of derivatives with potentially improved pharmacological profiles.
Structure-Activity Relationships
Modifications to the basic structure of 1H-thieno[3,2-d]pyrimidine-2,4-dione significantly impact its biological activity. For example, N-methylation at position 1, as seen in 1-Methyl-3-piperidin-4-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1707394-23-7), alters the compound's interaction with target proteins and cellular penetration properties .
The addition of a piperidinyl group at position 3, as in this derivative, further modifies the biological activity profile, demonstrating how strategic structural changes can be employed to target specific biological pathways or enhance selectivity.
Biological Activities and Mechanisms
1H-thieno[3,2-d]pyrimidine-2,4-dione exhibits diverse biological activities, with significant potential in several therapeutic areas. Its mechanisms of action involve interaction with specific cellular targets and involvement in key biochemical pathways.
Primary Targets and Mechanisms
The primary targets of 1H-thieno[3,2-d]pyrimidine-2,4-dione include:
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Macrophage migration inhibitory factor (MIF)
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D-dopachrome tautomerase (D-DT or MIF2)
The compound binds to the active site of MIF tautomerase, interfering with its biological activity. This interaction affects the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Cellular Effects
At the cellular level, 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives have been shown to:
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Suppress the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures
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Inhibit D-DT activity, a key enzyme involved in certain cancers
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Interfere with specific cellular signaling pathways that regulate cancer cell growth and survival
These effects highlight the potential of the compound in cancer treatment and other therapeutic applications.
Therapeutic Applications
The unique biological activities of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives suggest several potential therapeutic applications.
Oncology Applications
In cancer research, 1H-thieno[3,2-d]pyrimidine-2,4-dione has shown promising results:
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Inhibition of non-small cell lung cancer (NSCLC) cell proliferation through D-DT suppression
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Potential application in targeting cancer-specific pathways
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Development of derivatives with enhanced selectivity for cancer cells
These findings position the compound as a potential lead for anticancer drug development, particularly for lung cancer therapies.
Antimicrobial Activity
Beyond cancer applications, derivatives of 1H-thieno[3,2-d]pyrimidine-2,4-dione have demonstrated antimicrobial activity. Modifications to the structure can enhance selectivity for specific biological targets, making these compounds candidates for treating various infections.
Benign Prostatic Hyperplasia (BPH) Treatment
Some derivatives of 1H-thieno[3,2-d]pyrimidine-2,4-dione have shown promise as α1-adrenoceptor antagonists, suggesting potential applications in treating benign prostatic hyperplasia (BPH). These compounds may help relax prostate smooth muscle, alleviating urinary symptoms associated with BPH.
Structural Analogs and Comparative Analysis
1H-thieno[3,2-d]pyrimidine-2,4-dione belongs to a broader family of heterocyclic compounds with similar structures but distinct properties and activities.
Similar Compounds
Related compounds include:
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Thieno[2,3-d]pyrimidine-4(3H)-one: Known for anticancer and antimicrobial activities
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Thieno[3,2-d]pyrimidin-4-amine: Used as a scaffold for developing tuberculosis drugs
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Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Recently investigated for various biological activities
Comparative Properties
What distinguishes 1H-thieno[3,2-d]pyrimidine-2,4-dione from these related compounds is its unique structural features that enable specific interactions with biological targets. The position of the sulfur atom and the arrangement of the carbonyl groups create a distinct electronic distribution that influences binding affinity and selectivity.
The following table compares key features of these related compounds:
Compound | Structural Distinction | Primary Biological Activity | Key Applications |
---|---|---|---|
1H-thieno[3,2-d]pyrimidine-2,4-dione | Thiophene fused with pyrimidine-2,4-dione | MIF and D-DT inhibition | Cancer treatment, antimicrobial |
Thieno[2,3-d]pyrimidine-4(3H)-one | Different fusion arrangement | Various enzyme inhibition | Anticancer, antimicrobial |
Thieno[3,2-d]pyrimidin-4-amine | Amine group at position 4 | Mycobacterium inhibition | Tuberculosis treatment |
Pyrano[2,3-d]pyrimidine-2,4-dione | Oxygen heterocycle instead of sulfur | Various biological targets | Multiple therapeutic applications |
Recent Research Developments
Recent research has expanded our understanding of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives, opening new avenues for application and development.
Novel Derivatives and Modifications
Current research focuses on developing novel derivatives with enhanced properties:
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N-substituted derivatives with improved pharmacokinetic profiles
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Compounds with modified ring systems for increased selectivity
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Hybrid molecules incorporating additional pharmacophores
These modifications aim to optimize activity, selectivity, and drug-like properties.
Emerging Applications
Beyond established applications, recent studies have explored:
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Neuropsychiatric applications through modulation of TRPC5 channels
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Potential use in infectious disease treatment
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Applications as building blocks in synthetic chemistry for developing more complex pharmaceuticals
These emerging applications highlight the versatility of the 1H-thieno[3,2-d]pyrimidine-2,4-dione scaffold in medicinal chemistry.
Future Directions and Challenges
The future development of 1H-thieno[3,2-d]pyrimidine-2,4-dione and its derivatives faces both opportunities and challenges.
Research Opportunities
Several promising research directions include:
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Development of more selective derivatives for specific cancer types
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Exploration of combination therapies with established drugs
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Investigation of structure-activity relationships to optimize binding to specific targets
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Application of computational methods to predict novel derivatives with enhanced properties
Synthetic and Development Challenges
Challenges in the field include:
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Improving synthetic efficiency and scalability
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Enhancing water solubility for improved pharmacokinetics
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Addressing potential toxicity concerns
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Optimizing selectivity to minimize off-target effects
Addressing these challenges will be crucial for advancing 1H-thieno[3,2-d]pyrimidine-2,4-dione derivatives toward clinical applications.
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